1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-
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Overview
Description
1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a naphthalene ring and an azabicyclo octane moiety. It has been studied for its potential use in medicinal chemistry and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)- typically involves multiple steps. One common method includes the reaction of naphthalenecarbonitrile with a suitable azabicyclo compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acids, while reduction may produce naphthalenemethanamine derivatives .
Scientific Research Applications
1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)- involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-endo-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile
- 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl-2H-chromen-2-one
- Hyoscyamine sulfate
Uniqueness
1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)- stands out due to its specific combination of a naphthalene ring and an azabicyclo octane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
870889-34-2 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C18H16N2/c19-12-13-8-11-18(17-7-2-1-6-16(13)17)20-14-4-3-5-15(20)10-9-14/h1-4,6-8,11,14-15H,5,9-10H2 |
InChI Key |
ZKTXIZYBNMKPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCC1N2C3=CC=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
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